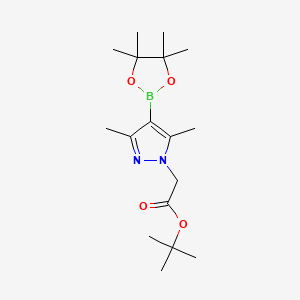![molecular formula C10H20Cl2N4O B1402475 3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride CAS No. 1361112-27-7](/img/structure/B1402475.png)
3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Overview
Description
Scientific Research Applications
Molecular Docking Studies : A study by Karayel (2021) investigated the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. This research suggests the potential of such compounds in anti-cancer drug development (Karayel, 2021).
Antimicrobial Activity : Fandaklı et al. (2012) explored the reduction, Mannich reaction, and antimicrobial activity evaluation of some new 1,2,4-triazol-3-one derivatives. These findings highlight the antimicrobial potential of compounds containing the 1,2,4-triazole moiety (Fandaklı et al., 2012).
Synthesis of Schiff and Mannich Bases : Bekircan and Bektaş (2008) conducted research on the synthesis of Schiff and Mannich Bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. This study provides insights into the synthesis of novel compounds that may have applications in various biological fields (Bekircan & Bektaş, 2008).
Enzyme Inhibitory Activities : Virk et al. (2018) worked on the conventional versus microwave-assisted synthesis, molecular docking, and enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues. This research is significant for understanding the pharmacological potential of these compounds (Virk et al., 2018).
Synthesis and Anticancer Evaluation : Bekircan et al. (2008) explored the synthesis and anticancer evaluation of some new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. This research adds to the understanding of the potential anticancer properties of triazole derivatives (Bekircan et al., 2008).
Amino(hydroxy)methylation and Cyanoethylation : Kaldrikyan et al. (2016) conducted a study on alkylation, amino(hydroxy)methylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols. The findings from this study contribute to the synthetic methodology in organic chemistry (Kaldrikyan et al., 2016).
Biological Activities of 1,2,4-Triazoles : Shukla et al. (2017) synthesized and structurally characterized two biologically active derivatives of 1,2,4 triazoles, focusing on intermolecular interactions and their implications. This study provides insights into the structural and interaction aspects of these compounds (Shukla et al., 2017).
Antibacterial Activity : Vartale et al. (2008) synthesized and tested the antibacterial activity of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones, contributing to the understanding of the antibacterial properties of triazole derivatives (Vartale et al., 2008).
Antimicrobial Activities of Azole Derivatives : Başoğlu et al. (2013) investigated the design, synthesis, and antimicrobial activities of some azole derivatives, highlighting the antimicrobial potential of these compounds (Başoğlu et al., 2013).
Future Directions
The future directions for research on “3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride” could involve further investigations on this scaffold to harness its optimum antibacterial potential . Additionally, it could involve the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-15-6-5-14-8-12-13-10(14)9-3-2-4-11-7-9;;/h8-9,11H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMXZFRPTKZYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt](/img/structure/B1402392.png)

![1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone](/img/structure/B1402395.png)

![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)

![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)
![3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one](/img/structure/B1402404.png)
![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)
![3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402410.png)
![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402413.png)

![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)